molecular formula C7H10N4S B12169494 N'-Phenylhydrazinecarbothiohydrazide CAS No. 2550-71-2

N'-Phenylhydrazinecarbothiohydrazide

Cat. No.: B12169494
CAS No.: 2550-71-2
M. Wt: 182.25 g/mol
InChI Key: SUSBRIALKDOCCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-Phenylhydrazinecarbothiohydrazide is a chemical compound incorporating a thiosemicarbazide functional group, which is recognized in scientific literature for its diverse biological activities. Thiosemicarbazide derivatives are frequently investigated for their potent antioxidant properties, effectively scavenging free radicals in experimental models . In cancer research, such compounds have demonstrated significant antiproliferative effects against various cancer cell lines. The mechanism of action is complex and may involve the inhibition of crucial signaling pathways like PI3K/Akt/mTOR, which regulates tumor cell survival, growth, and metabolism . Furthermore, thiosemicarbazide-based molecules have shown promise in antimicrobial studies, exhibiting activity against a range of bacterial and fungal pathogens, which highlights their potential as versatile scaffolds in infectious disease research . The pharmacological interest in this class of compounds is driven by their ability to target multiple therapeutic areas. This product is intended for research purposes in a controlled laboratory environment. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-3-anilinothiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4S/c8-9-7(12)11-10-6-4-2-1-3-5-6/h1-5,10H,8H2,(H2,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSBRIALKDOCCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNC(=S)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00404761
Record name N'-Phenylhydrazinecarbothiohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2550-71-2
Record name NSC259
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=259
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N'-Phenylhydrazinecarbothiohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of N Phenylhydrazinecarbothiohydrazide

Established Synthetic Routes for N'-Phenylhydrazinecarbothiohydrazide and Analogues

The synthesis of this compound and its analogues typically involves the reaction of a hydrazide with an appropriate isothiocyanate. A notable example is the synthesis of carbazole-containing hydrazinecarbothioamide derivatives. In a representative procedure, 2-(9H-carbazol-9-yl)acetohydrazide is reacted with a molar equivalent of a selected isothiocyanate in a suitable solvent. The reaction mixture is heated for several hours to afford the target 2-(2-(9H-carbazol-9-yl)acetyl)-N-substituted-hydrazine-1-carbothioamide. nih.govresearchgate.net

This method has been successfully applied to produce a range of analogues with various substituents on the phenyl ring of the N-phenylhydrazinecarbothiohydrazide moiety. The purification of these compounds is often achieved through flash column chromatography. nih.gov The yields of these reactions are generally good, highlighting the efficiency of this synthetic approach.

Table 1: Examples of Synthesized this compound Analogues

Compound ID Substituent on Phenyl Ring Isolated Yield (%) Melting Point (°C)
4a H - -
4d Naphthalen-1-yl 85 222-224
4h 4-Chloro 90 235-237
4k 4-(Trifluoromethyl) 92 177-179
4m Cyclohexyl 78 211-213

Data sourced from nih.gov

Functional Group Modifications and Derivatization Strategies

The rich chemistry of this compound allows for a variety of functional group modifications and derivatization strategies, leading to a diverse array of complex molecules.

Schiff Base Formation from this compound Precursors

Schiff bases, characterized by the C=N imine or azomethine group, are readily synthesized from this compound precursors. nih.govnih.gov The reaction involves the condensation of the terminal primary amine of the hydrazine (B178648) moiety with an aldehyde or a ketone. nih.gov This reaction proceeds via a nucleophilic addition to form a hemiaminal intermediate, which then undergoes dehydration to yield the Schiff base. nih.gov

A series of Schiff bases have been synthesized from 4-phenylthiosemicarbazide, a close analogue of this compound, by reacting it with various aromatic aldehydes. researchgate.net This reaction can be efficiently carried out using microwave irradiation, which often leads to shorter reaction times and good yields. researchgate.net The resulting Schiff bases are typically crystalline solids that are stable in air. researchgate.net

Table 2: Synthesis of Schiff Bases from 4-Phenylthiosemicarbazide via Microwave Irradiation

Aldehyde Reactant Reaction Time (min) Power (%) Yield (%) Melting Point (°C)
Anisaldehyde 3 50 71 170-172
Cinnamaldehyde 4 50 78 154-156
1-Naphthaldehyde 5 100 63 198-200
o-Vanillin 5 50 82 210-212

Data sourced from researchgate.net

Cyclization Reactions and Heterocyclic Scaffolds Derived from this compound

The this compound scaffold is a valuable precursor for the synthesis of a wide range of nitrogen-containing heterocycles. nih.govpitt.edunih.gov The presence of multiple nucleophilic centers and the thioamide functionality allows for various intramolecular and intermolecular cyclization reactions. researchgate.net

Hydrazones derived from thiosemicarbazides can undergo oxidative cyclization to form 1,3,4-thiadiazoles. nih.gov Furthermore, the reaction of carbazole-derived acetohydrazides with reagents like acetylacetone (B45752) and ethyl acetoacetate, followed by treatment with urea (B33335) or phenylhydrazine, can lead to the formation of pyrimidine (B1678525) and pyrazole (B372694) rings, respectively. arabjchem.org These reactions demonstrate the utility of hydrazinecarbothioamide derivatives in constructing complex heterocyclic systems. arabjchem.org

Alkylation and Mannich Base Derivatization

Alkylation: The nitrogen atoms in the hydrazine moiety of this compound can be subjected to alkylation reactions to introduce alkyl groups. N-alkylation is a fundamental transformation in organic synthesis and can be achieved using various alkylating agents such as alkyl halides. chemrxiv.org Palladium-catalyzed N-alkylation reactions have emerged as an efficient method for this purpose, often proceeding under mild conditions. chemrxiv.org For hydrazine derivatives, selective alkylation can be achieved, providing access to a range of substituted products. nih.gov

Mannich Base Derivatization: The Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom, an aldehyde (commonly formaldehyde), and a primary or secondary amine. nih.govasianpubs.org This reaction is a powerful tool for introducing aminomethyl groups into a molecule. nih.govnih.gov While direct examples with this compound are not extensively documented, related heterocyclic systems can be functionalized via the Mannich reaction. researchgate.netsciforum.net For instance, N-Mannich bases have been synthesized from various heterocyclic precursors, demonstrating the broad applicability of this reaction in medicinal chemistry for creating diverse molecular libraries. nih.govnih.gov

Green Chemistry Approaches and Sustainable Synthesis in Thiosemicarbazide (B42300) Chemistry

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods in organic chemistry. For the synthesis of thiosemicarbazide derivatives and related compounds, several green chemistry approaches have been explored.

Microwave-assisted synthesis has been shown to be an effective technique for the preparation of Schiff bases from 4-phenylthiosemicarbazide, offering advantages such as reduced reaction times and increased yields compared to conventional heating methods. nih.govresearchgate.net The use of water as a solvent in the synthesis of hydrazide derivatives under microwave irradiation is another eco-friendly approach, as water is an inexpensive and non-toxic solvent. chemmethod.com

Furthermore, solvent-free reaction conditions represent a significant step towards sustainable chemistry. The synthesis of hydrazine carbothioamide derivatives has been achieved using silica (B1680970) gel as a solid support, eliminating the need for a solvent. ajol.info One-pot, multi-component reactions are also a hallmark of green synthesis, as they reduce the number of synthetic steps and purification procedures. Efficient one-pot protocols have been developed for the synthesis of N'-benzylidene-2-hydroxymethylbenzohydrazides in ethanol (B145695) without the need for a catalyst. researchgate.net These green methodologies not only minimize the environmental impact but also often lead to improved reaction efficiency. researchgate.netnih.gov

Coordination Chemistry of N Phenylhydrazinecarbothiohydrazide and Its Metal Complexes

Ligand Design Principles and Donor Atom Characteristics of N'-Phenylhydrazinecarbothiohydrazide

The coordination potential of this compound is fundamentally rooted in the electronic and structural nature of its constituent atoms. The interplay between the hydrazinic nitrogen and the thioamide sulfur, along with the ligand's ability to undergo tautomerism, gives rise to a rich and varied coordination chemistry.

This compound possesses two primary donor sites: the hydrazinic nitrogen atom and the thioamide sulfur atom. The lone pair of electrons on the nitrogen atom of the hydrazine (B178648) moiety allows it to act as a potent Lewis base, readily coordinating to a wide range of metal ions. Similarly, the sulfur atom of the thioamide group, with its available lone pairs, also exhibits strong donor properties. This dual-donor capability allows the ligand to act as a bidentate chelating agent, forming stable five- or six-membered rings with metal ions. The coordination can occur through the nitrogen of the -NH2 group and the sulfur of the C=S group.

The nature of the metal ion often dictates the preferred coordination site. "Hard" metal ions, according to the Hard and Soft Acids and Bases (HSAB) theory, tend to favor coordination with the "harder" nitrogen donor, while "soft" metal ions show a preference for the "softer" sulfur donor. However, in many instances, the ligand coordinates through both atoms, benefiting from the chelate effect which enhances the stability of the resulting complex.

A crucial aspect of the coordination chemistry of this compound is its ability to exist in tautomeric forms. The ligand can undergo keto-enol (or more accurately, thione-thiol) tautomerism, where a proton migrates from the nitrogen atom to the sulfur atom, resulting in the formation of a thiol group (-SH) and a carbon-nitrogen double bond (C=N).

Thione Form: In the solid state and in non-polar solvents, the ligand predominantly exists in the thione form (NH-C=S). In this form, it can coordinate as a neutral bidentate ligand through the hydrazinic nitrogen and the thione sulfur.

Thiol Form: In the presence of a metal ion and under appropriate pH conditions, the ligand can deprotonate from its thiol tautomeric form to act as a monoanionic ligand. This deprotonation enhances the electron-donating ability of the sulfur atom and leads to the formation of a stable M-S bond.

This tautomeric shift significantly influences the coordination mode and the charge of the resulting metal complex. The ability to coordinate in both neutral and anionic forms adds to the versatility of this compound as a ligand.

The presence of multiple donor atoms and the flexibility of the molecular backbone enable this compound to exhibit a wide array of binding modes. Beyond simple chelation, it can act as a bridging ligand, connecting two or more metal centers to form polynuclear complexes.

The primary binding modes observed for this compound and its derivatives include:

Bidentate Chelation: As previously mentioned, the most common coordination mode is as a bidentate N,S-donor ligand, forming a stable five-membered chelate ring with a metal ion.

Bridging Coordination: The ligand can bridge two metal centers in a µ-fashion. This can occur through the sulfur atom, where it coordinates to two different metal ions, or through the entire ligand acting as a bridge between two metal centers.

Tridentate Coordination (in derivatives): While this compound itself is typically bidentate, its derivatives, particularly Schiff bases formed by the condensation of the terminal -NH2 group with aldehydes or ketones, can act as tridentate ligands. ajol.info In such cases, an additional donor atom from the aldehyde or ketone moiety participates in the coordination.

These versatile binding modes contribute to the formation of a diverse range of metal complexes with varying nuclearities and geometries.

Metal Complexation Strategies and Stoichiometry

The synthesis of metal complexes with this compound can be tailored to achieve specific stoichiometries and nuclearities. The choice of metal salt, solvent, reaction conditions, and the metal-to-ligand molar ratio all play a crucial role in determining the final product.

This compound readily forms both mononuclear and polynuclear complexes.

Mononuclear Complexes: In these complexes, a single metal ion is coordinated to one or more molecules of the ligand. The stoichiometry of these complexes is often of the type [M(L)n]Xm, where L is this compound, M is the metal ion, n is the number of ligand molecules (typically 1 or 2), and X is a counter-ion. The geometry of these complexes can vary from square planar and tetrahedral to octahedral, depending on the coordination number and the electronic configuration of the metal ion. For instance, Schiff base derivatives of similar hydrazones have been shown to form mononuclear complexes with Cu(II), Ni(II), and Co(II). nih.gov

Polynuclear Complexes: The ability of the ligand to act as a bridge facilitates the formation of polynuclear complexes, where multiple metal ions are linked together. reading.ac.uk These complexes can be homonuclear (containing the same metal ion) or heteronuclear (containing different metal ions). The formation of polynuclear complexes is often favored at higher ligand-to-metal ratios or through specific synthetic strategies designed to promote bridging. The magnetic and electronic properties of these complexes are often of great interest due to the potential for metal-metal interactions.

The table below provides some examples of mononuclear and polynuclear complexes formed by ligands structurally related to this compound.

Metal IonLigand/DerivativeStoichiometry (M:L)Resulting StructureReference
Cu(II)Phenylglycine hydrazide1:2Trigonal bipyramidal (mononuclear) nih.gov
Co(II)Phenylglycine hydrazide1:2Trigonal bipyramidal (mononuclear) nih.gov
Ni(II)Phenylglycine hydrazide1:2Trigonal bipyramidal (mononuclear) nih.gov
Mn(II)Phenylglycine hydrazide1:2Octahedral (mononuclear) nih.gov
Zn(II)Phenylglycine hydrazide1:2Octahedral (mononuclear) nih.gov
Mo(II)Ferrocenylamidobenzimidazole1:1Binuclear reading.ac.uk

Template synthesis is a powerful strategy in coordination chemistry for the construction of complex macrocyclic ligands that are otherwise difficult or impossible to obtain through conventional synthetic routes. numberanalytics.commdpi.com In a template reaction, a metal ion acts as a scaffold, organizing and pre-orienting the reacting components to facilitate a specific cyclization reaction. mdpi.comnih.gov

This compound and its parent compound, thiocarbohydrazide, are excellent precursors for template synthesis due to the presence of reactive terminal amine groups. researchgate.net These groups can undergo condensation reactions with dicarbonyl compounds (such as dialdehydes or diketones) in the presence of a metal ion to form large macrocyclic ligands. The metal ion holds the reactants in close proximity and in the correct orientation for the ring-closing reaction to occur, often leading to high yields of the desired macrocycle. rsc.org

The general scheme for a [2+2] template condensation reaction involving a carbohydrazide (B1668358) derivative and a dicarbonyl compound is as follows:

2 (H2N-NH-CS-NH-R) + 2 (O=CH-Ar-CH=O) + M^n+ → [M(Macrocycle)]^n+ + 4 H2O

In this reaction, the metal ion directs the condensation of two molecules of the hydrazide derivative with two molecules of the dicarbonyl compound to form a tetradentate macrocyclic ligand coordinated to the metal ion. The size of the resulting macrocyclic ring can be controlled by the choice of the dicarbonyl compound and the hydrazide derivative.

The table below outlines a representative example of a template synthesis using a related thiocarbohydrazide.

PrecursorsMetal TemplateResulting Macrocyclic LigandReference
Thiocarbohydrazide and BenzilCo(II), Ni(II), Cu(II), Zn(II)Tetradentate macrocycle (TML) researchgate.net

This approach has been successfully employed to synthesize a wide variety of macrocyclic complexes with different ring sizes and donor atom sets, highlighting the utility of this compound and related compounds as building blocks in supramolecular chemistry.

Influence of Anions and Co-ligands on Coordination

The ultimate structure and nuclearity of metal complexes derived from this compound and related thiosemicarbazide (B42300) ligands are significantly modulated by the anions present in the metal salts and the introduction of ancillary co-ligands. These components can either directly participate in the coordination sphere of the metal ion or influence the crystal packing through non-covalent interactions.

Anions such as halides (Cl⁻, Br⁻, I⁻), acetate (B1210297) (CH₃COO⁻), and nitrate (B79036) (NO₃⁻) can act as terminal or bridging ligands, directly impacting the geometry and dimensionality of the resulting complex. researchgate.netresearchgate.net For instance, halide ions have been observed to function as bridging ligands, linking two metal centers to form dimeric structures. researchgate.net In copper(I) complexes with thiosemicarbazones, reactions with copper(I) halides can yield either monomers or halogen-bridged dimers. nih.gov The choice of the halide can influence the stability of these different forms.

Structural Elucidation and Geometrical Preferences of Metal Complexes

The structural characterization of metal complexes of this compound and its analogues, primarily through single-crystal X-ray diffraction, reveals a rich variety of coordination environments and geometrical arrangements. The ligand's ability to act as a neutral or deprotonated species, along with its flexible donor set (typically sulfur and nitrogen), allows it to adapt to the electronic and steric preferences of different metal ions. researchgate.netnih.gov

Coordination Environments in d-Block Metal Complexes (e.g., Co(II), Ni(II), Cu(II), Zn(II), Mn(II), Fe(II), Pd(II), Ag(I), Hg(II))

Complexes with d-block metals are the most extensively studied, showcasing a range of coordination numbers and geometries. researchgate.net

Cobalt (Co): Cobalt(II) complexes with thiosemicarbazide-type ligands typically exhibit distorted octahedral geometries. researchgate.netresearchgate.net For example, a Co(II) complex with 2,6-diacetylpyridine (B75352) bis(phenylhydrazone) shows a distorted mer-octahedral environment with two tridentate ligands. researchgate.net In other cases, Co(II) and Co(III) can be six-coordinate, with the coordination sphere completed by co-ligands like pyridine (B92270) or water molecules. researchgate.netnih.gov

Nickel (Ni): Nickel(II) can adopt various coordination geometries. Four-coordinate Ni(II) complexes often exhibit a square planar geometry, particularly with tridentate O,N,S donor ligands. mdpi.com Six-coordinate, distorted octahedral geometries are also common, with the ligand and co-ligands or solvent molecules occupying the coordination sites. researchgate.netresearchgate.net

Copper (Cu): Copper(II) complexes are known for their structural diversity, often driven by the Jahn-Teller effect. Common geometries include distorted square-pyramidal and distorted octahedral. mdpi.comnih.gov In dimeric Cu(II) complexes, the metal center can be five-coordinate with a distorted square-pyramidal geometry, where a bridging chloride atom links the two copper ions. mdpi.com Other Cu(II) complexes with related ligands show distorted octahedral geometries. nih.gov

Zinc (Zn): As a d¹⁰ metal ion, Zinc(II) does not have crystal field stabilization energy and its geometry is primarily determined by steric and electrostatic factors. It commonly forms four-coordinate tetrahedral or six-coordinate distorted octahedral complexes. researchgate.netnih.govnih.gov In a Zn(II) complex with N'-(phenyl(pyridin-2-yl)methylene)nicotinohydrazide, the zinc atom is six-coordinated in a distorted octahedral environment. researchgate.net

Manganese (Mn): Manganese(II) complexes with ligands derived from hydrazides often feature a distorted octahedral coordination environment. researchgate.netresearchgate.netcore.ac.uk In some dinuclear Mn(II,II) complexes, the metal centers are bridged by phenoxo groups from the hydrazone Schiff base ligands. researchgate.net

Iron (Fe): Iron complexes, both Fe(II) and Fe(III), typically adopt six-coordinate octahedral geometries. researchgate.netcore.ac.uk These complexes are of particular interest in bioinorganic chemistry, with some iron-hydrazine complexes serving as models for intermediates in the biological nitrogen fixation process. nih.govnih.gov

Palladium (Pd): Palladium(II) complexes with thiosemicarbazone ligands have been shown to adopt a distorted square planar geometry. In these structures, the ligand acts as a monobasic bidentate NS-donor, forming a five-membered ring with the metal ion. mdpi.com

Silver (Ag): Silver(I) is known to form complexes with thiosemicarbazides and related sulfur-donor ligands, although detailed structural characterizations are less common compared to other metals. nih.gov

Mercury (Hg): Mercury(II) complexes with thio-ligands display a preference for lower coordination numbers, often resulting in tetrahedral geometries. rsc.orgiaea.org For instance, Hg(II) complexes with a bidentate hydrazineyl-benzothiazole ligand and phosphine (B1218219) co-ligands have been reported to have a tetrahedral geometry around the metal ion. researchgate.net Other studies have revealed T-shaped or linear coordination for Hg(II) with certain N-heterocyclic carbene ligands. nih.gov

The following table summarizes the common coordination geometries for these d-block metal complexes.

Metal IonCommon Coordination Number(s)Common Geometry
Co(II)/Co(III)6Distorted Octahedral
Ni(II)4, 6Square Planar, Octahedral
Cu(II)5, 6Distorted Square-Pyramidal, Distorted Octahedral
Zn(II)4, 6Tetrahedral, Distorted Octahedral
Mn(II)6Distorted Octahedral
Fe(II)/Fe(III)6Octahedral
Pd(II)4Square Planar
Ag(I)2, 3, 4Linear, Trigonal Planar, Tetrahedral
Hg(II)2, 3, 4Linear, T-shaped, Tetrahedral

Coordination Environments in p-Block and f-Block Metal Complexes

While less common than their d-block counterparts, complexes of this compound and related ligands with p-block and f-block elements have been reported. researchgate.net The coordination chemistry of these elements is often dictated by their larger ionic radii and different electronic properties.

Information on p-block metal complexes with this specific ligand is limited in the available literature. However, thiosemicarbazones are known to form stable complexes with p-block elements like tin (Sn) and lead (Pb), where the coordination is typically through the sulfur and azomethine nitrogen atoms, leading to various geometries depending on the oxidation state and other ligands present.

Similarly, f-block metal complexes with thiosemicarbazide-type ligands are not extensively documented. The chemistry of f-block elements, such as lanthanides and actinides, is dominated by the +3 oxidation state and high coordination numbers (typically 8 or 9). rsc.org Their bonding is largely electrostatic in nature. It is expected that ligands like this compound would coordinate to f-block ions, but detailed structural studies are needed to elucidate the precise coordination environments.

Stereochemical Aspects and Chirality in this compound Complexes

The coordination of this compound and its analogues to metal centers can lead to various forms of isomerism. When the ligand acts in a tridentate fashion to form an octahedral complex, facial (fac) and meridional (mer) isomers are possible. The arrangement of two such ligands around a cobalt center has been shown to result in a mer-octahedral environment. researchgate.net

Furthermore, cis and trans isomerism can arise from the relative positioning of the ligands in the coordination sphere. In dimeric molybdenum(V) complexes with related thiosemicarbazone ligands, both cis and trans isomers have been structurally characterized, where the two bidentate ligands are positioned on the same or opposite sides of the [Mo₂O₂S₂]²⁺ cluster, respectively. nih.govacs.org

Chirality can be introduced in these complexes in several ways. The ligand itself may be chiral if derived from a chiral aldehyde or ketone. Even with an achiral ligand, the coordination to a metal center can create a chiral complex, for example, in an octahedral complex with a specific arrangement of bidentate or tridentate ligands. While specific studies on the chirality of this compound complexes are not prominent in the reviewed literature, the potential for such stereochemical complexity is inherent in its coordination behavior. jove.com

Bonding Analysis and Metal-Ligand Interactions

The interaction between metal ions and thiosemicarbazide-based ligands like this compound involves a combination of donor-acceptor coordinate bonds and influences on the internal electronic structure of the ligand itself.

Nature of Metal-Ligand Bonds in Thiosemicarbazide Complexes

This compound and related thiosemicarbazones typically coordinate to metal ions through the sulfur atom and one of the nitrogen atoms of the hydrazine moiety. nih.gov The ligand can coordinate as a neutral molecule or, more commonly, as a monobasic anion after deprotonation of the N-H group adjacent to the thione group. researchgate.net

Upon complexation, significant changes are observed in the bond lengths within the thiosemicarbazide backbone, providing insight into the nature of the metal-ligand bond. Spectroscopic and crystallographic data show that in many complexes, the C=S bond lengthens, while the adjacent C-N bond shortens. nih.govbenthamopenarchives.com This indicates a delocalization of electron density and suggests that the ligand coordinates in its thiolate form (M-S-C=N) rather than the thione form (M-S=C-N). nih.gov The metal-sulfur (M-S) and metal-nitrogen (M-N) bonds are primarily coordinate covalent bonds. The soft sulfur donor atom shows a strong affinity for soft metal ions like Cu(I), Ag(I), and Hg(II), while the harder nitrogen donors coordinate effectively to a wide range of transition metals. nih.govnih.gov Density functional theory (DFT) calculations on copper(I) thiosemicarbazone complexes have helped to elucidate the stability of different bonding modes, including monodentate sulfur-coordination and various bridged structures. researchgate.netnih.gov

Electron Donating Ability of Thiosemicarbazide Sulfur vs. Thioether Sulfur

The electron-donating ability of a sulfur atom is highly dependent on its chemical environment. In the context of this compound, the sulfur is part of a thiocarbonyl (C=S) group within the thiosemicarbazide moiety. This is fundamentally different from a thioether, where a sulfur atom is bonded to two carbon atoms (R-S-R').

The sulfur in a thioether is generally considered a soft donor, readily coordinating to soft metal ions. Its electron-donating ability arises from the lone pairs on the sulfur atom. masterorganicchemistry.com In contrast, the sulfur atom in a thiosemicarbazide is part of a thione group. The presence of the double bond to carbon and the adjacent nitrogen atoms influences its electron density and donating properties. The thione sulfur is also a soft donor and a primary site for coordination to metal ions. mdpi.com

In general, the sulfur in a thioether is a stronger sigma donor than the sulfur in a thione group. This is because the sulfur in a thioether is less electronegative and its lone pairs are more available for donation. However, the pi-system of the thione group in thiosemicarbazide can participate in back-bonding with metal ions that have filled d-orbitals, which can strengthen the metal-sulfur bond.

Table 1: Comparison of Sulfur Donor Properties

FeatureThiosemicarbazide Sulfur (in Thione)Thioether Sulfur
Hybridization sp2sp3
Bonding C=SC-S-C
Donating Character Soft, with potential for π-back-bondingSoft, primarily σ-donor
Nucleophilicity GoodGood

Role of Substituents on Coordination Behavior

Substituents on the this compound ligand are expected to play a crucial role in modifying its coordination behavior and the properties of its metal complexes. nih.gov These effects can be broadly categorized as electronic and steric.

Electronic Effects: Electron-donating or electron-withdrawing substituents on the phenyl ring can alter the electron density on the coordinating nitrogen and sulfur atoms.

Electron-donating groups (e.g., -CH₃, -OCH₃) increase the electron density on the ligand, enhancing its ability to donate to the metal center. This can lead to more stable complexes.

Electron-withdrawing groups (e.g., -Cl, -NO₂) decrease the electron density on the ligand, which can weaken the coordinate bonds and affect the redox potential of the complex. nih.gov

Steric Effects: The size and position of substituents can influence the coordination geometry and the stability of the metal complexes. mdpi.com

Bulky substituents near the coordination sites can hinder the approach of the metal ion and may favor the formation of complexes with lower coordination numbers.

Studies on related thiosemicarbazone ligands have shown that substituents can influence the coordination mode of the ligand, for example, by favoring a bidentate versus a tridentate coordination. nih.govmdpi.com

Table 2: Predicted Effects of Substituents on Coordination of this compound

Substituent TypePositionPredicted Effect on Coordination
Electron-Donating ParaIncreased ligand donor strength, potentially more stable complexes.
Electron-Withdrawing ParaDecreased ligand donor strength, may affect complex stability and redox properties.
Bulky OrthoSteric hindrance, may influence coordination number and geometry.
Functional AnyCan introduce additional coordination sites, leading to different complex structures. nih.gov

Redox Behavior of this compound Metal Complexes

Metal complexes of thiosemicarbazides and related thiosemicarbazones are known to exhibit rich redox chemistry. researchgate.net The redox behavior can be either metal-centered or ligand-centered, and in many cases, there is significant mixing between the metal and ligand orbitals, leading to delocalized redox processes. researchgate.netnih.gov

Metal-Centered Redox: Many transition metals coordinated by thiosemicarbazide ligands can undergo changes in their oxidation state. For example, Cu(II) complexes can be reduced to Cu(I). researchgate.netacs.org The redox potential for this process is highly dependent on the coordination environment and the nature of the substituents on the ligand. acs.org

Ligand-Centered Redox: The thiosemicarbazide ligand itself can be redox-active. The sulfur atom can be oxidized, for instance, to form a disulfide bridge with another ligand molecule. libretexts.org The nitrogen atoms in the hydrazinic backbone can also participate in redox reactions. nih.gov Because of this, thiosemicarbazides are sometimes referred to as "non-innocent" ligands, as their oxidation state can change during a redox reaction. researchgate.net

The interplay between metal- and ligand-centered redox processes is a key feature of these complexes and is crucial for their reactivity in various applications. benthamopenarchives.com Electrochemical studies, such as cyclic voltammetry, are often used to probe the redox behavior of these complexes. researchgate.net

Table 3: General Redox Properties of Thiosemicarbazide Metal Complexes

Redox ProcessDescriptionInfluencing Factors
Metal-Centered Reduction e.g., M(II) + e⁻ → M(I)Metal ion, ligand substituents, coordination geometry. acs.org
Ligand-Centered Oxidation Oxidation of the sulfur or nitrogen atoms.Nature of the ligand, presence of an oxidizing agent. libretexts.orgnih.gov
Complex Oxidation Oxidation of the entire metal-ligand entity.Metal ion, ligand substituents, solvent. researchgate.netcapes.gov.br

Spectroscopic and Analytical Characterization Techniques for N Phenylhydrazinecarbothiohydrazide and Its Complexes

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Coordination Modes

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups within N'-Phenylhydrazinecarbothiohydrazide and determining its mode of coordination in metal complexes. The spectra provide a molecular fingerprint, with specific bands corresponding to the vibrational modes of individual bonds.

Key vibrational bands for the free ligand (in its thione form) include the N-H stretching, C=S stretching (thiocarbonyl), and C-N stretching vibrations. nih.gov The N-H stretching vibrations of the hydrazinic (-NH) and terminal amino (-NH₂) groups typically appear as distinct bands in the high-frequency region of 3100-3400 cm⁻¹. The thiocarbonyl group (C=S) is a crucial diagnostic marker, with its stretching frequency, often coupled with C-N stretching, appearing in the 740-850 cm⁻¹ and 1240-1300 cm⁻¹ regions. mdpi.compmf.unsa.balew.ro

Upon complexation with a metal ion, significant shifts in these vibrational frequencies provide evidence of coordination. This compound typically acts as a bidentate ligand, coordinating through the sulfur atom and one of the hydrazinic nitrogen atoms. This coordination is confirmed by several spectral changes:

A decrease in the ν(C=S) frequency: Coordination of the sulfur atom to the metal center weakens the C=S double bond, causing a shift of this band to a lower wavenumber. In some cases, this band may disappear entirely, accompanied by the appearance of a new band corresponding to a C-S single bond (thiolate) in the 650-750 cm⁻¹ range, which indicates deprotonation of the ligand upon binding. mdpi.compmf.unsa.ba

Shifts in ν(N-H) frequencies: A shift in the N-H stretching bands indicates the involvement of a nitrogen atom in the coordination. researchgate.net

Appearance of new bands: In the far-infrared region (typically below 600 cm⁻¹), new, non-ligand bands appear which can be assigned to the metal-sulfur (ν(M-S)) and metal-nitrogen (ν(M-N)) stretching vibrations, providing direct evidence of the formation of coordination bonds. pmf.unsa.ba

These characteristic shifts allow for the unambiguous determination of the ligand's binding mode, confirming whether it coordinates in its neutral thione form or its deprotonated thiolate form.

Table 1: Typical Vibrational Frequencies for this compound and its Complexes

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹) in Free LigandChange upon Complexation
N-HStretching3100 - 3400Shifts, indicating nitrogen coordination
C=SStretching740 - 850Shifts to lower frequency, indicating sulfur coordination
C-NStretching~1450 - 1550Shifts, confirming changes in the electronic environment
M-SStretchingNot PresentAppears (typically 400 - 500 cm⁻¹)
M-NStretchingNot PresentAppears (typically 500 - 600 cm⁻¹)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is indispensable for the complete structural elucidation of this compound in solution. ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon framework, respectively, while advanced techniques confirm connectivity.

In the ¹H NMR spectrum of this compound, distinct signals are observed for the different types of protons. The protons attached to nitrogen atoms (N-H) are particularly diagnostic. They typically appear as broad singlets at the downfield end of the spectrum, often in the range of δ 8.0-12.0 ppm, due to the deshielding effect of the adjacent electronegative nitrogen atoms and potential hydrogen bonding. researchgate.netresearchgate.net The exact chemical shifts can vary depending on the solvent and concentration. libretexts.org

The aromatic protons of the phenyl group typically resonate in the region of δ 6.8-7.5 ppm. researchgate.net The splitting pattern of these signals provides information about the substitution pattern on the aromatic ring.

Table 2: Expected ¹H NMR Chemical Shifts (δ, ppm) for this compound

Proton TypeTypical Chemical Shift (ppm)Multiplicity
Phenyl (Ar-H)6.8 - 7.5Multiplet
Hydrazinic (N-H)8.0 - 12.0Broad Singlet
Amine (NH₂)~8.0Broad Singlet

The ¹³C NMR spectrum provides crucial information about the carbon skeleton. The most diagnostic signal in the spectrum of this compound is that of the thiocarbonyl carbon (C=S). This carbon is significantly deshielded and resonates at a very low field, typically in the range of δ 175-185 ppm. lew.roresearchgate.net The chemical shift of this carbon is highly sensitive to its electronic environment and will shift upon coordination to a metal. researchgate.net The aromatic carbons of the phenyl ring appear in their characteristic region of δ 110-150 ppm. chemicalbook.comoregonstate.edu

Table 3: Expected ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Carbon TypeTypical Chemical Shift (ppm)
Thiocarbonyl (C=S)175 - 185
Aromatic (Ar-C)110 - 150

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced 2D NMR techniques are employed. nih.govtntech.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, helping to map out the connectivity within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon-hydrogen pairs, allowing for the definitive assignment of protonated carbons. nih.gov

These advanced methods are essential for distinguishing between potential isomers and confirming the proposed structure with high confidence. nih.govtntech.edu

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis (e.g., LCMS, ESI-MS, HRMS)

Mass spectrometry is a fundamental technique for confirming the molecular weight and probing the fragmentation patterns of this compound and its complexes. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) with soft ionization methods such as Electrospray Ionization (ESI-MS) are commonly used. mdpi.com

In ESI-MS, the compound is typically observed as a protonated molecular ion [M+H]⁺ in positive ion mode or a deprotonated ion [M-H]⁻ in negative ion mode. The m/z value of this molecular ion peak confirms the molecular weight of the synthesized compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement (typically to four or five decimal places). mdpi.com This precision allows for the determination of the exact elemental composition and molecular formula of the compound, distinguishing it from other compounds with the same nominal mass. wikipedia.org Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, characteristic pieces, which helps to confirm the connectivity of the atoms.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Geometry

Electronic absorption spectroscopy (UV-Vis) is used to study the electronic transitions within this compound and its metal complexes. The absorption of UV or visible light promotes electrons from lower-energy molecular orbitals to higher-energy ones. wikipedia.orglibretexts.org

The UV-Vis spectrum of the free ligand typically displays two main types of absorption bands:

π → π* Transitions: These are high-intensity bands, usually found in the ultraviolet region (around 250-320 nm), and are associated with electronic transitions within the phenyl ring and the C=S group. researchgate.netuzh.ch

n → π* Transitions: These are lower-intensity bands that appear at longer wavelengths (typically >320 nm). They arise from the excitation of non-bonding electrons (lone pairs) on the sulfur and nitrogen atoms into anti-bonding π* orbitals. uzh.chlibretexts.org

Upon formation of a metal complex, the electronic spectrum changes significantly. The original ligand-centered bands may shift in wavelength and intensity. More importantly, new bands often appear, which are characteristic of the complex itself. A common new feature is the Ligand-to-Metal Charge Transfer (LMCT) band. libretexts.org This transition involves the transfer of an electron from a ligand-based orbital to a vacant or partially filled d-orbital of the metal center. nih.govrsc.org These LMCT bands are often broad, intense, and can extend into the visible region, which is why many transition metal complexes are colored. youtube.com The position and intensity of these bands provide valuable information about the geometry of the complex and the nature of the metal-ligand bonding. researchgate.net

Table 4: Typical Electronic Transitions for this compound and its Complexes

Transition TypeDescriptionTypical Wavelength RangeObservation
π → πElectron promotion from a π bonding to a π anti-bonding orbital.250 - 320 nmHigh intensity; observed in ligand and complexes.
n → πElectron promotion from a non-bonding orbital to a π anti-bonding orbital.> 320 nmLow intensity; observed in ligand and complexes.
LMCTElectron transfer from a ligand orbital to a metal d-orbital.400 - 600 nmVariable intensity; appears only upon complexation.

X-ray Diffraction Analysis for Solid-State Structure Determination

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is collected and analyzed. Through complex mathematical transformations, this pattern is converted into a model of the electron density, from which the positions of the individual atoms can be determined.

For metal complexes of ligands similar to this compound, such as other hydrazone derivatives, X-ray diffraction studies have revealed diverse coordination modes and geometries. For instance, studies on nickel(II) complexes with related Schiff base ligands have shown distorted square planar geometries. ekb.eg In such cases, the ligand can coordinate to the metal center in a bidentate fashion.

A representative example of crystallographic data obtained for a nickel(II) complex of a hydrazone ligand is presented in the interactive table below. ekb.eg This data illustrates the type of detailed structural information that can be obtained from a single-crystal X-ray diffraction experiment.

Interactive Table: Representative Crystallographic Data for a Ni(II) Hydrazone Complex ekb.eg

ParameterValue
Empirical FormulaC30H24N4NiO4
Formula Weight587.24
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)11.4900(2)
b (Å)17.6794(3)
c (Å)14.1294(2)
β (°)90.110(1)
Volume (ų)2870.19(8)
Z (Formula units/cell)4
Calculated Density (g/cm³)1.359
Absorption Coeff. (mm⁻¹)0.697
F(000)1224

Powder X-ray diffraction (PXRD) is another valuable technique used to analyze the crystalline nature of materials. nih.govmdpi.com While it does not provide the detailed atomic coordinates of a single-crystal study, it is useful for phase identification, assessing sample purity, and determining the crystal system and unit cell parameters of polycrystalline materials. nih.govmdpi.com

Other Spectroscopic Methods (e.g., EPR for Paramagnetic Complexes)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique specifically used for studying chemical species that have one or more unpaired electrons. sci-hub.se This makes it particularly suitable for the characterization of paramagnetic metal complexes of this compound, such as those containing Cu(II), Mn(II), or other transition metals with unpaired d-electrons. researchgate.netias.ac.in

EPR spectroscopy provides detailed information about the electronic structure and the local environment of the paramagnetic center. sci-hub.se The key parameters obtained from an EPR spectrum are the g-factor and hyperfine coupling constants. The g-factor is a measure of the magnetic moment of the unpaired electron and is sensitive to the geometry of the complex. sci-hub.semdpi.com For example, the relationship between the g-values (g∥ and g⊥) can help distinguish between different geometries such as square planar, tetrahedral, or octahedral. sci-hub.seias.ac.in

In the case of Cu(II) complexes (a d⁹ system), EPR spectra can often reveal whether the geometry is, for instance, axially elongated or compressed. ias.ac.in For many square-planar or square-pyramidal copper(II) complexes, the unpaired electron resides in the dx²-y² orbital, leading to a "normal" spectrum where g∥ > g⊥ > 2.0023. sci-hub.seias.ac.in The powder EPR spectra of many square-planar or square-pyramidal copper(II) aroylhydrazone complexes typically show g∥ values in the range of 2.26–2.33 and g⊥ values between 2.09–2.19. ias.ac.in

The hyperfine structure, which arises from the interaction of the unpaired electron with the magnetic nuclei of the metal ion and the coordinating ligand atoms, provides information about the degree of covalency in the metal-ligand bonds. For instance, the observation of superhyperfine splitting from nitrogen atoms in the ligand would confirm their coordination to the metal center. zenodo.org

Elemental Micro-analysis and Metal Content Determination

Elemental micro-analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This analysis is crucial for verifying the empirical formula of newly synthesized this compound and its metal complexes. researchgate.netmtct.ac.in The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the purity and the proposed stoichiometry of the compound.

In addition to C, H, and N analysis, the determination of the metal content in the complexes is essential. This is typically achieved using techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). mtct.ac.in These methods allow for the precise quantification of the metal ion in the complex, which, in conjunction with the elemental analysis of C, H, and N, confirms the metal-to-ligand ratio in the complex.

The combination of these analytical results is critical for establishing the correct molecular formula of the synthesized complexes. A representative table of elemental analysis data for a metal complex of a related hydrazone ligand is shown below.

Interactive Table: Representative Elemental Analysis Data for a Metal(II) Hydrazone Complex arabjchem.org

CompoundElementCalculated (%)Found (%)
[Zn(L)(H₂O)] (C₁₄H₁₅N₄O₃Zn)C46.8847.68
H3.984.29
N16.8715.89
Zn17.6918.54
[Cd(L)(H₂O)] (C₁₄H₁₅N₄O₃Cd)C41.8342.07
H3.643.78
N13.8014.02
Cd27.9628.12

L represents the hydrazone ligand in its coordinated form.

Theoretical and Computational Investigations of N Phenylhydrazinecarbothiohydrazide Systems

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies provide profound insights into the molecular-level characteristics of N'-Phenylhydrazinecarbothiohydrazide. These computational methods are essential for understanding its electronic structure, stability, and reactivity, which are fundamental to its chemical behavior.

Density Functional Theory (DFT) has become a primary tool for investigating the ground state properties of molecular systems, including derivatives of hydrazinecarbothioamide. DFT methods, particularly using hybrid functionals like Becke's 3-parameter, Lee-Yang-Parr (B3LYP), combined with basis sets such as 6-311G++(d,p) or 6-31G+(d,p), are frequently employed to determine the equilibrium geometry and electronic structure of such compounds. nih.govnih.gov

These calculations provide optimized molecular geometries, including bond lengths, bond angles, and dihedral angles. For related structures, DFT has been used to analyze differences in geometries arising from substitutions and intermolecular contacts. nih.gov The results from these theoretical calculations often show strong correlations with experimental data, validating their accuracy. nih.gov

Beyond DFT, other computational methods are utilized to explore the electronic structure of complex molecules. Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental parameters, offer a rigorous approach. aps.orgaps.org The Hartree-Fock (HF) method is a foundational ab initio technique, though it doesn't fully account for electron correlation. nih.govwikipedia.org

Semi-empirical methods, on the other hand, use a simplified Hartree-Fock formalism and incorporate empirical parameters to expedite calculations. wikipedia.org Methods like PM6 are significantly faster than ab initio or DFT calculations, making them suitable for high-throughput screening of large molecules, although their accuracy can be lower if the molecule under study differs significantly from the compounds used for parameterization. wikipedia.orgnih.gov These methods are particularly useful for predicting properties like pKa values for large, drug-like molecules. nih.gov

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for describing chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A small HOMO-LUMO energy gap suggests that a molecule is more easily polarized, indicating higher chemical reactivity. nih.govnih.gov Conversely, a large gap implies greater stability. nih.gov FMO analysis helps predict the most reactive sites within a molecule and indicates the potential for charge transfer interactions. nih.govyoutube.com For similar compounds, a narrow frontier orbital gap has been shown to correlate with high chemical reactivity and biological activity. nih.gov

Parameter Description Typical Significance
EHOMO Energy of the Highest Occupied Molecular Orbital Represents the molecule's electron-donating capacity.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Represents the molecule's electron-accepting capacity.

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A smaller gap indicates higher reactivity and lower kinetic stability. nih.govnih.gov |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the charge distribution within a molecule by describing the Lewis-like bonding patterns. wisc.edu It elucidates intramolecular and intermolecular interactions, such as hyperconjugation, by examining the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis-type orbitals. nih.govwikipedia.org Weak occupancies in valence antibonding orbitals are indicative of departures from an idealized Lewis structure, signifying delocalization effects. wikipedia.org

Natural Population Analysis (NPA) is a method used to calculate the charges on individual atoms. researchgate.net This analysis offers a more stable and chemically intuitive description of the electron distribution compared to other methods, especially for compounds with high ionic character. researchgate.net NBO analysis can confirm the formation of hydrogen bonds and quantify the stabilization energy associated with these interactions. nih.gov For instance, in related structures, NBO analysis has confirmed strong N-H···O intermolecular hydrogen bonds. nih.gov

Table 2: Natural Bond Orbital (NBO) Analysis Concepts

Concept Description Significance
Lewis-Type Orbitals High-occupancy orbitals (close to 2e⁻) representing core, lone pair, and bonding orbitals. wisc.eduwikipedia.org Describe the idealized, localized Lewis structure of the molecule. wisc.edu
Non-Lewis-Type Orbitals Low-occupancy orbitals (close to 0e⁻) representing valence antibonds and Rydberg orbitals. wikipedia.org Describe delocalization effects and deviations from the simple Lewis structure. wisc.eduwikipedia.org
Donor-Acceptor Interactions Interactions between filled Lewis-type orbitals (donors) and empty non-Lewis-type orbitals (acceptors). Quantify hyperconjugative interactions and charge transfer, which contribute to molecular stability. nih.gov

| Natural Population Analysis (NPA) | Method to assign atomic charges based on the occupancies of natural atomic orbitals. researchgate.net | Provides a chemically intuitive picture of charge distribution within the molecule. researchgate.net |

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques are employed to study the dynamic behavior of molecules, including their different spatial arrangements and the energetic relationships between them.

Computational methods are invaluable for exploring the conformational landscape and tautomeric forms of flexible molecules like this compound. Conformational analysis involves identifying the different spatial arrangements (conformers) that arise from rotation around single bonds and determining their relative stabilities.

For related N-acylhydrazone structures, computational studies have been crucial in determining that specific substitutions, such as N-methylation, can dictate a preference for one conformer over another. researchgate.net Similarly, this compound can exist in different tautomeric forms, primarily the thione and thiol forms, due to proton migration. Quantum chemical calculations can predict the relative energies of these tautomers, thereby indicating which form is more stable and likely to predominate under given conditions. Computationally assisted analysis of spectroscopic data, such as NMR chemical shifts, can further help in confirming the predominant conformations in solution. nih.gov

Ligand-Metal Interaction Dynamics and Stability Predictions

Theoretical and computational chemistry offers powerful tools to predict and understand the behavior of this compound as a ligand in metal complexes. While specific computational studies on this compound are not extensively documented in publicly available research, the principles of its interaction and the stability of its potential metal complexes can be inferred from studies on structurally related ligands, such as thiosemicarbazones and other hydrazine (B178648) derivatives.

Density Functional Theory (DFT) is a primary method for these investigations. nih.govfrontiersin.org By employing functionalities like B3LYP, researchers can model the geometric and electronic structures of metal complexes. nih.govnih.gov For a transition metal complex of this compound, DFT calculations would typically involve geometry optimization to find the most stable three-dimensional arrangement of the atoms. This process reveals key structural parameters like bond lengths and angles between the metal ion and the coordinating atoms of the ligand. It is anticipated that this compound would act as a bidentate ligand, coordinating to a metal center through the sulfur atom of the thioamide group and a nitrogen atom from the hydrazine moiety. frontiersin.org

The stability of such a complex in a solution can be evaluated by calculating its thermodynamic properties, such as the Gibbs free energy of formation. A negative value for the change in Gibbs free energy (ΔG) for the complexation reaction indicates a spontaneous and stable formation of the complex. The stability constant (Kf) of the metal-ligand complex can also be derived from these thermodynamic calculations, providing a quantitative measure of the complex's stability. frontiersin.org

Furthermore, computational methods can elucidate the dynamics of the ligand-metal interaction. Natural Bond Orbital (NBO) analysis is a technique used to study the charge transfer and donor-acceptor interactions between the ligand and the metal ion. nih.gov For this compound, NBO analysis would likely show significant charge delocalization from the electron-rich sulfur and nitrogen atoms to the vacant orbitals of the metal ion, forming strong coordinate bonds.

The nature of the bonds can be further investigated using Quantum Theory of Atoms in Molecules (QTAIM). nih.gov This analysis characterizes the electron density at the bond critical points, allowing for the classification of the metal-ligand bonds as either predominantly electrostatic or covalent in nature.

To assess the kinetic stability and potential reaction pathways, molecular dynamics (MD) simulations can be performed. mdpi.com These simulations model the movement of atoms over time, providing insights into the flexibility of the complex and the strength of the metal-ligand interactions under dynamic conditions.

A hypothetical table of calculated thermodynamic data for a metal complex of this compound, based on typical values for similar complexes, is presented below.

ParameterPredicted ValueSignificance
ΔH (Enthalpy of Formation) NegativeExothermic and favorable reaction
ΔS (Entropy Change) PositiveIncreased disorder, favorable
ΔG (Gibbs Free Energy) NegativeSpontaneous complex formation
Stability Constant (log Kf) High positive valueHigh stability of the complex

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry provides a robust framework for the prediction of spectroscopic parameters for molecules like this compound, which can aid in their experimental identification and characterization. DFT and time-dependent DFT (TD-DFT) are the most common methods used for this purpose. researchgate.netnih.govarabjchem.org

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. nih.gov These calculations predict the positions of absorption bands in the IR spectrum corresponding to the various vibrational modes of the molecule. For this compound, key predicted vibrational modes would include the N-H stretching of the hydrazine and amine groups, C=S stretching of the thioamide group, and various bending and stretching modes of the phenyl ring. It is a known issue that calculated frequencies are often systematically overestimated compared to experimental values, so they are typically scaled by an empirical factor to improve agreement. nih.gov A comparison of the calculated and experimental spectra can confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is frequently used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.net For this compound, these calculations would predict the chemical shifts for the protons and carbons in different chemical environments, such as those in the phenyl ring and the hydrazinecarbothiohydrazide backbone. These theoretical predictions are valuable for assigning the signals in experimentally obtained NMR spectra. researchgate.net

UV-Visible Spectroscopy: TD-DFT calculations are employed to predict the electronic absorption spectra of molecules. frontiersin.orgarabjchem.org These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, the predicted UV-Vis spectrum would likely show absorptions corresponding to π→π* transitions within the phenyl ring and n→π* transitions involving the non-bonding electrons on the sulfur and nitrogen atoms. frontiersin.org

The table below illustrates the kind of data that can be generated through computational prediction of spectroscopic parameters for this compound.

Spectroscopic TechniquePredicted ParameterTypical Predicted Values for a Related StructureSignificance
FT-IR Vibrational Frequencies (cm⁻¹)N-H stretch: 3200-3400, C=S stretch: 800-1000Identification of functional groups
¹H NMR Chemical Shifts (ppm)Aromatic H: 6.8-7.5, N-H: 8.0-10.0Elucidation of the proton environment
¹³C NMR Chemical Shifts (ppm)Aromatic C: 110-140, C=S: ~180Mapping the carbon skeleton
UV-Vis λmax (nm)~280 (π→π), ~340 (n→π)Understanding electronic transitions

Quantitative Structure-Activity Relationships (QSAR) for Related Chemical Families

QSAR models are typically developed using a set of compounds with known biological activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound. These descriptors can be classified into several categories, including:

Electronic Descriptors: Such as dipole moment, electronegativity, and frontier molecular orbital energies (HOMO and LUMO), which describe the electronic properties of the molecule.

Steric Descriptors: Like molecular volume and surface area, which relate to the size and shape of the molecule.

Topological Descriptors: These describe the connectivity of atoms within the molecule.

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which measures the lipophilicity of the compound.

Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a mathematical equation that relates these descriptors to the biological activity. mdpi.com A robust QSAR model is characterized by high values for the coefficient of determination (R²) and the cross-validated R² (q²), and a low value for the standard error of estimation. mdpi.com

For thiosemicarbazone derivatives, QSAR studies have often highlighted the importance of the van der Waals volume, electron density, and electronegativity in determining their biological activity, for instance, against Mycobacterium tuberculosis. nih.gov The presence of specific substituents on the aromatic ring can also significantly modulate the activity.

A hypothetical QSAR model for a series of this compound derivatives might take the following form:

pIC₅₀ = β₀ + β₁(logP) + β₂(LUMO) + β₃(Molecular Volume)

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (a measure of biological activity), and β₀, β₁, β₂, and β₃ are the regression coefficients determined from the statistical analysis.

The following table presents typical statistical parameters used to validate a QSAR model, based on studies of related compounds. nih.govmdpi.com

Statistical ParameterTypical ValueInterpretation
R² (Coefficient of Determination) > 0.8A high percentage of the variance in biological activity is explained by the model.
q² (Cross-validated R²) > 0.6The model has good predictive ability for new compounds.
F-statistic High valueThe relationship between the descriptors and activity is statistically significant.
Standard Error (s) Low valueThe model has a high degree of accuracy in its predictions.

These validated QSAR models can then be used to predict the biological activity of new, untested compounds and to guide the design of more potent analogs of this compound for various therapeutic applications. nih.gov

Applications of N Phenylhydrazinecarbothiohydrazide and Its Coordination Compounds

Catalytic Applications in Organic Transformations

Metal complexes derived from N'-Phenylhydrazinecarbothiohydrazide and related hydrazone-based ligands are effective catalysts for various organic reactions. Their catalytic prowess stems from the ability of the ligand to stabilize the metal center, modulate its electronic properties, and facilitate the elementary steps of a catalytic cycle, such as oxidative addition and reductive elimination.

In homogeneous catalysis, the catalyst and reactants exist in the same phase, typically a liquid solution. This allows for high selectivity and activity under mild reaction conditions because the active catalytic sites are readily accessible. youtube.com Metal complexes of ligands structurally similar to this compound, particularly those containing hydrazone moieties with NNS or NNO donor sets, have demonstrated significant catalytic activity.

For instance, zinc(II) complexes with tridentate hydrazone-based ligands have been successfully employed as catalysts in the ketone-amine-alkyne (KA²) coupling reaction to produce tetrasubstituted propargylamines. bg.ac.rssemanticscholar.org These compounds are valuable intermediates in organic synthesis. semanticscholar.orgbg.ac.rs The catalytic activity is influenced by the coordination environment around the metal center; studies show that the ligand coordinates to the metal in its deprotonated form. bg.ac.rs The efficiency of these catalysts can be substantial, with some zinc complexes achieving high product yields under relatively mild conditions. semanticscholar.org The versatility of hydrazone-type ligands is further highlighted by their ability to form complexes with various metals, including iron(III), which can adopt different geometries like octahedral, expanding their potential catalytic applications. bg.ac.rs

Table 1: Homogeneous Catalysis with Hydrazone-Type Metal Complexes

Catalyst/ComplexReaction TypeSubstratesKey Findings & Yield
Zn(II) Hydrazone Complex 1 Ketone-Amine-Alkyne (KA²) CouplingCyclohexanone, Pyrrolidine, PhenylacetyleneAfforded the desired propargylamine (B41283) in 85% isolated yield. semanticscholar.org
Zn(II) Hydrazone Complex 3 Ketone-Amine-Alkyne (KA²) CouplingCyclohexanone, Pyrrolidine, PhenylacetyleneResulted in a 67% yield under similar conditions. semanticscholar.org
[FeL3(NCS)3] General Coordination ComplexIron Nitrate (B79036), NH4SCNForms a stable mononuclear hexacoordinated Fe(III) complex. bg.ac.rs
VFe Heterobimetallic Complex Hydrazine (B178648) DisproportionationHydrazine (N₂H₄)Produces up to 1073 equivalents of NH₃ per catalyst, showing high turnover. rsc.org

Heterogeneous catalysis involves a catalyst in a different phase from the reactants, typically a solid catalyst with liquid or gas reactants. youtube.com The primary advantage is the ease of separating the catalyst from the reaction mixture, allowing for its recovery and reuse, which is crucial for industrial and green chemistry applications. researchgate.net

This compound and its metal complexes can be immobilized on solid supports to create robust heterogeneous catalysts. Supports like boehmite nanoparticles have been used to anchor Schiff-base complexes of copper, resulting in recoverable catalysts for organic synthesis. researchgate.net Similarly, N-heterocyclic carbene (NHC) ligands, which share some electronic properties with hydrazones, have been supported on various materials to create effective zinc catalysts for processes like the N-formylation of amines using CO₂. rsc.org The immobilization of catalytically active complexes onto solid supports like metal-organic frameworks (MOFs) or polymers combines the high activity of homogeneous catalysts with the practical benefits of heterogeneous systems. researchgate.netresearchgate.net

The versatility of catalysts derived from this compound and related ligands is evident in the wide array of organic transformations they can promote.

Suzuki–Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between organoboron compounds and aryl or vinyl halides, essential for synthesizing biaryls found in pharmaceuticals and fine chemicals. nih.govrsc.org Palladium complexes stabilized by N-heterocyclic carbene (NHC) ligands are particularly effective, even for challenging substrates like aryl chlorides, and can operate in environmentally friendly solvents like water. researchgate.netrsc.orgorganic-chemistry.org The steric and electronic properties of ligands similar to this compound are crucial for stabilizing the palladium catalyst and facilitating the reaction, sometimes allowing it to proceed at room temperature. researchgate.netrsc.org

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org It is a fundamental method for synthesizing arylalkynes and conjugated enynes. libretexts.org Palladium complexes bearing acyclic amino(hydrazido)carbene ligands—structurally very similar to coordinated this compound—have shown excellent catalytic activity in copper-free Sonogashira couplings, which are advantageous as they avoid the formation of undesired by-products associated with copper. liverpool.ac.uk These reactions can be run in green solvents like ethanol (B145695) with high efficiency. liverpool.ac.uk

Hydrogenation: Catalytic hydrogenation is the addition of hydrogen across a double or triple bond, widely used for reducing unsaturated compounds. researchgate.net While direct examples using this compound are not prominent, related systems show significant potential. Ruthenium on alumina (B75360) is a known catalyst for the complete hydrogenation of N-heterocycles like N-ethylcarbazole, a process relevant to chemical hydrogen storage. mdpi.com Transition metal complexes, including those with rhodium or palladium, are used for the selective hydrogenation of various functional groups. researchgate.net The development of metal-free hydrogenation catalysts, such as N-heterocyclic phosphines (NHPs), highlights the ongoing innovation in this field, where the ligand plays a direct role in the hydride transfer. eurekalert.org

Oxidation: Catalytic oxidation reactions are fundamental in chemical synthesis. Iron-NHC complexes, for example, have been used to catalyze the oxidation of substituted arenes to phenols and benzoquinones using hydrogen peroxide as the oxidant. rsc.org The ligand environment around the metal center is critical for controlling the catalyst's lifetime and selectivity. This suggests that iron or other transition metal complexes of this compound could be designed to perform selective oxidation transformations.

Materials Science Applications

The ability of this compound to act as a multidentate ligand, bridging multiple metal centers, makes it an excellent building block for coordination polymers and other advanced materials with unique functional properties.

Coordination polymers are extended networks of metal ions linked by organic ligands. The choice of metal and the geometry of the ligand, such as this compound, can direct the assembly of one-, two-, or three-dimensional structures. These materials can exhibit interesting electronic, magnetic, and optical properties. researchgate.net

For example, hydrazine-bridged cobalt(II) coordination polymers can exhibit one-dimensional structures with antiferromagnetic characteristics. researchgate.net In another instance, a zinc(II) coordination polymer was synthesized using a ligand created in situ from the reaction of pyridine-3,4-dicarboxylic acid and hydrazine hydrate. This 2D layered material was found to be a potential visible-light photocatalyst and also displayed solid-state photoluminescence. nih.gov The interplay between the metal centers and the organic linkers in these polymers allows for the tuning of their chemical and physical properties at a molecular level. researchgate.net

Integrating this compound-based complexes with nanomaterials is a promising strategy for creating advanced functional composites. Nanomaterials offer high surface-area-to-volume ratios, which can enhance catalytic activity and provide unique physical properties. researchgate.net

A Schiff-base-N-propylhydrazine-1-carbothioamide complex of copper, for instance, was supported on boehmite nanoparticles to create a highly efficient and recoverable nanocatalyst for the synthesis of tetrazoles. researchgate.net The integration of coordination complexes into nanomaterials can lead to synergistic effects, where the nanomaterial support not only provides stability and recoverability but also influences the electronic properties of the catalytic metal center. This approach has been used to develop materials for photocatalysis and sensing applications. nih.gov The synthesis of poly(phenyleneethynylene)s via Sonogashira coupling is another example where the resulting conjugated polymers are themselves considered functional materials with important electrooptical properties. libretexts.org

Optoelectronic Materials Potential (e.g., Nonlinear Optical Properties)

The field of optoelectronics is in constant search for novel materials with significant nonlinear optical (NLO) properties for applications in optical switching, data storage, and optical limiting. Organic compounds, particularly those with delocalized π-electron systems, have emerged as promising candidates due to their large and rapid NLO responses. While direct studies on the NLO properties of this compound are not extensively documented, research on structurally related thiosemicarbazone and phenylhydrazone derivatives provides strong evidence for its potential in this domain.

The NLO response in these molecules is primarily attributed to the presence of donor-acceptor groups connected through a π-conjugated bridge, which facilitates intramolecular charge transfer. The core structure of this compound, featuring the phenyl ring (an electron-donating group) and the carbothioamide moiety (an electron-accepting group), provides a fundamental framework for NLO activity. Coordination with metal ions can further enhance these properties.

Research on various phenylhydrazone derivatives has demonstrated significant third-order NLO responses. researchgate.netnih.gov The key parameters that characterize the third-order NLO properties of a material include the nonlinear absorption coefficient (β), the nonlinear refractive index (n₂), and the third-order nonlinear optical susceptibility (χ⁽³⁾). Studies on related compounds have shown that these parameters can be tuned by modifying the molecular structure, for instance, by introducing different substituent groups on the phenyl ring. The presence of delocalized π electrons in these organic molecules makes them easily polarizable by the strong electric field of an input laser, giving rise to these nonlinear effects. nih.gov

The investigation of salicylaldehyde (B1680747) thiosemicarbazone derivatives has revealed their potential for second harmonic generation and other NLO applications. researchgate.netnih.gov Quantum chemical studies have been employed to calculate the first hyperpolarizability (β), a measure of the second-order NLO response, and second hyperpolarizability (γ), which is related to the third-order NLO response. For a series of salicylaldehyde thiosemicarbazone derivatives, computational studies have shown significant values for both linear and nonlinear polarizabilities, suggesting their suitability for NLO applications. researchgate.net Similarly, studies on 1,10-phenanthroline-2,9-di(carboxaldehyde phenylhydrazone) and its transition metal complexes have reported third-order nonlinear optical susceptibility of the same order of magnitude as carbon disulfide (CS₂), a well-known NLO material, and second hyperpolarizability an order of magnitude greater than that of C₆₀. bohrium.com

Table 1: Third-Order Nonlinear Optical Properties of Structurally Related Compounds

Compound/Material Nonlinear Absorption Coefficient (β) (cm/W) Nonlinear Refractive Index (n₂) (cm²/W) Third-Order NLO Susceptibility (χ⁽³⁾) (esu)
Phenylhydrazone derivative 1 - - ~10⁻¹²
Phenylhydrazone derivative 2 - - ~10⁻¹²
3,4,5-Trimethoxy Phenyl Substituted Phthalocyanine (TMPc) - 3.6 x 10⁻¹¹ ~10⁻¹⁰
Cu-3,4,5-Trimethoxy Phenyl Substituted Phthalocyanine (Cu-TMPc) - 3.5 x 10⁻¹¹ ~10⁻¹⁰
Zn-3,4,5-Trimethoxy Phenyl Substituted Phthalocyanine (Zn-TMPc) - 5.7 x 10⁻¹¹ ~10⁻¹⁰

Note: The data presented is for structurally related compounds and is intended to indicate the potential of this compound.

Sensor Development and Chemodosimeters (non-biological sensing)

The development of chemosensors for the detection of environmentally hazardous species is a rapidly growing field of research. This compound and its derivatives, with their inherent coordination capabilities, are excellent candidates for the design of colorimetric and fluorometric sensors for non-biological analytes such as heavy metal ions and toxic anions. The principle behind these sensors lies in the specific interaction between the analyte and the sensor molecule, which results in a measurable change in the sensor's optical properties, such as a color change or a change in fluorescence intensity.

Hydrazone-based chemosensors have been extensively studied for the detection of a wide range of metal ions. rsc.org The design of these sensors often involves the incorporation of a signaling unit (chromophore or fluorophore) and a recognition unit (the binding site for the analyte). The this compound scaffold itself can act as a recognition unit due to the presence of nitrogen and sulfur donor atoms that can coordinate with metal ions. This coordination can alter the electronic properties of the molecule, leading to a change in its absorption or emission spectrum.

For instance, chemosensors based on N-heterocyclic dyes have been developed for the detection of highly toxic ions like cyanide (CN⁻) and mercury (Hg²⁺) in aqueous media. researchgate.net The detection mechanism can involve various processes, including the nucleophilic addition of the anion to the sensor molecule, which can disrupt the π-conjugation and lead to a color change. researchgate.net The versatility in the synthesis of hydrazone derivatives allows for the fine-tuning of their selectivity and sensitivity towards specific analytes.

Luminescent coordination polymers based on Zn(II) and Cd(II) have also been explored as chemosensors for toxic pollutants. researchgate.netcapes.gov.brrsc.org These materials can exhibit changes in their photoluminescence properties upon interaction with analytes. The development of such sensors is crucial for real-time monitoring of environmental pollutants in various samples. researchgate.netcapes.gov.br While specific applications of this compound as a chemosensor for non-biological analytes are still an emerging area of research, the foundational chemistry of related compounds strongly suggests its potential in this field.

Analytical Chemistry Applications (non-biological/medical)

Reagents for Metal Ion Detection and Quantification (e.g., trace heavy metals)

In analytical chemistry, this compound and its derivatives serve as valuable reagents for the detection and quantification of metal ions, particularly trace heavy metals. researchgate.net Their ability to form stable, colored complexes with various metal ions makes them suitable for spectrophotometric analysis, a widely used, cost-effective, and sensitive technique. rsc.orgresearchgate.net

The reaction between a hydrazone derivative and a metal ion typically results in the formation of a coordination complex with a distinct color, which can be measured using a spectrophotometer. The intensity of the color is proportional to the concentration of the metal ion, allowing for its quantification based on the Beer-Lambert law. These reagents are particularly useful for the determination of transition metal ions. rsc.org

A study on a novel hydrazinecarbothiohydrazide Schiff base derivative demonstrated its application in the spectrophotometric and flotation-atomic absorption spectrometric (FAAS) determination of Fe(III), Cu(II), Ni(II), and Co(II). researchgate.net The method was successfully applied to the analysis of these metals in natural water samples, with high recovery rates and a significant preconcentration factor. researchgate.net The formation of colored complexes with different metal ions allows for their selective determination. researchgate.net

The versatility of hydrazone derivatives as analytical reagents is further highlighted by their use in the determination of a wide array of metal ions, including lead (Pb), chromium (Cr), cadmium (Cd), and arsenic (As) in environmental and biological samples. The choice of the specific hydrazone derivative and the reaction conditions (e.g., pH, solvent) can be optimized to enhance the selectivity and sensitivity of the analytical method.

Table 2: Analytical Applications of Hydrazinecarbothiohydrazide Derivatives for Metal Ion Detection

Analyte (Metal Ion) Analytical Method Limit of Detection (LOD) Reference
Fe(III) Flotation-FAAS 0.12 µg/L researchgate.net
Cu(II) Flotation-FAAS 0.58 µg/L researchgate.net
Ni(II) Flotation-FAAS 0.66 µg/L researchgate.net
Co(II) Flotation-FAAS 0.49 µg/L researchgate.net
Iron (Total) Spectrophotometry - researchgate.net

Note: The data presented is for hydrazinecarbothiohydrazide derivatives and is indicative of the potential of this compound as an analytical reagent.

Corrosion Inhibition Studies

The use of organic compounds as corrosion inhibitors is a well-established and cost-effective method for protecting metals, such as mild steel, from corrosion, especially in acidic environments. This compound and its derivatives have shown significant potential as corrosion inhibitors. Their effectiveness is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.

The adsorption process is facilitated by the presence of heteroatoms (nitrogen and sulfur) and the phenyl ring in the molecular structure of this compound. These features allow for strong interaction with the metal surface through both physisorption (electrostatic interactions) and chemisorption (formation of coordinate bonds between the heteroatoms and the d-orbitals of the metal). A derivative, 2-(2,4-dimethoxybenzylidene)-N-phenylhydrazinecarbothioamide, has been reported as an excellent corrosion inhibitor for mild steel in a 1 M hydrochloric acid solution, with an inhibition efficiency of up to 94.8%. researchgate.net

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are commonly used to evaluate the performance of corrosion inhibitors. Potentiodynamic polarization studies have shown that many this compound derivatives act as mixed-type inhibitors, meaning they inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. EIS measurements have confirmed the formation of a protective film on the metal surface, as indicated by an increase in the charge transfer resistance and a decrease in the double-layer capacitance upon the addition of the inhibitor.

The inhibition efficiency of these compounds is dependent on their concentration, the temperature, and the nature of the corrosive environment. Generally, the inhibition efficiency increases with increasing inhibitor concentration, up to an optimal value. The effect of temperature on inhibition efficiency can provide insights into the mechanism of adsorption. For instance, a decrease in inhibition efficiency with increasing temperature is often indicative of physisorption, while the opposite trend suggests chemisorption. nih.gov

Table 3: Corrosion Inhibition Efficiency of this compound Derivatives on Mild Steel in Acidic Media

Inhibitor Corrosive Medium Concentration (M) Temperature (K) Inhibition Efficiency (%) Reference
2-(2,4-dimethoxybenzylidene)-N-phenylhydrazinecarbothioamide (DP) 1 M HCl 0.005 303 94.8 researchgate.net
N-phenylhydrazine-1,2-dicarbothioamide (PDA) 1 M HCl - 298-328 Increases with concentration
N-phenethylhydrazinecarbothioamide (N-PHC) 0.5 M H₂SO₄ - - Increases with concentration
Nonanedihydrazide 1 M HCl 0.0005 303 98.2 nih.gov
Oxalic N-phenylhydrazide N′-phenylthiosemicarbazide (OPHPT) 1 M HCl - 298-328 Up to 92

Note: The data presented is for this compound and its derivatives, demonstrating their effectiveness as corrosion inhibitors.

Future Directions and Research Opportunities for N Phenylhydrazinecarbothiohydrazide

Exploration of Novel Synthetic Pathways and Sustainable Synthesis Methodologies

The development of innovative and environmentally benign synthetic routes for N'-Phenylhydrazinecarbothiohydrazide is a fundamental area for future research. While traditional methods for the synthesis of thiocarbohydrazide derivatives are established, there is considerable scope for the exploration of novel pathways that offer improved yields, reduced reaction times, and enhanced purity. sapub.org Green chemistry principles should be at the forefront of this research, investigating the use of alternative solvents, catalyst-free reactions, and energy-efficient techniques such as microwave-assisted synthesis. researchgate.net A critical review of existing synthetic protocols for carbohydrazide (B1668358) and thiocarbohydrazide derivatives can provide a solid foundation for developing these new methodologies. sapub.orgajgreenchem.comajgreenchem.comresearchgate.net

Future synthetic explorations could focus on:

One-pot synthesis: Designing multi-component reactions that allow for the synthesis of this compound and its derivatives in a single step, minimizing waste and simplifying purification processes.

Flow chemistry: Utilizing continuous flow reactors to enable better control over reaction parameters, leading to higher reproducibility and scalability.

Biocatalysis: Investigating the potential of enzymes to catalyze the formation of this compound, offering a highly selective and sustainable synthetic route.

Advanced Spectroscopic Characterization and In-situ Studies for Reaction Mechanism Elucidation

A thorough understanding of the structural and electronic properties of this compound is crucial for its rational application. Future research should employ a suite of advanced spectroscopic techniques to provide a comprehensive characterization. While fundamental techniques like FT-IR, UV-Vis, and NMR are essential starting points, more sophisticated methods can offer deeper insights.

Key areas for spectroscopic investigation include:

Single-crystal X-ray diffraction: To unambiguously determine the three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions. nih.gov

Advanced NMR spectroscopy: Utilizing 2D NMR techniques (COSY, HSQC, HMBC) to provide detailed information on the connectivity and spatial relationships of atoms within the molecule. nih.gov

In-situ spectroscopy: Employing techniques like in-situ FT-IR or Raman spectroscopy to monitor the formation of this compound in real-time. This will be instrumental in elucidating reaction mechanisms and identifying transient intermediates.

Computational studies: Density Functional Theory (DFT) calculations can complement experimental data by providing insights into the electronic structure, molecular orbitals (HOMO-LUMO), and reactivity of the molecule. nih.govresearchgate.netepstem.net Such studies have been successfully applied to related hydrazone derivatives to understand their stability and reactivity. epstem.netekb.eg

Spectroscopic TechniqueInformation Gained
Single-Crystal X-ray DiffractionPrecise 3D molecular structure, bond parameters, and packing.
2D NMR (COSY, HSQC, HMBC)Detailed atomic connectivity and spatial relationships.
In-situ FT-IR/RamanReal-time monitoring of reaction progress and intermediate formation.
Density Functional Theory (DFT)Electronic structure, molecular orbitals, and reactivity parameters.

High-Throughput Screening and Computational Design of New Ligands and Complexes for Targeted Applications

The structural backbone of this compound makes it an excellent scaffold for the development of novel ligands and metal complexes with targeted biological or chemical activities. High-throughput screening (HTS) and computational design are powerful tools that can accelerate the discovery of new applications.

Future research in this area should focus on:

Combinatorial synthesis: Creating libraries of this compound derivatives by systematically varying substituents on the phenyl ring.

High-throughput screening assays: Developing and implementing HTS assays to rapidly screen these libraries for specific biological activities, such as enzyme inhibition or antimicrobial effects. nih.govnih.gov

Computational ligand design: Using molecular modeling and docking studies to design novel ligands based on the this compound scaffold that can bind to specific biological targets with high affinity and selectivity. nih.gov

Design of metal complexes: Exploring the coordination chemistry of this compound with various transition metals to create complexes with unique catalytic, magnetic, or medicinal properties. nih.govmdpi.comresearchgate.netnih.govresearchgate.netsemanticscholar.org The design of these complexes can be guided by computational methods to predict their geometry and electronic properties.

Expanding Catalytic Applications and Deeper Mechanistic Insights through Advanced Techniques

The presence of multiple donor atoms (nitrogen and sulfur) in this compound suggests its potential as a versatile ligand in catalysis. Future research should explore its application in both organocatalysis and as a ligand for metal-catalyzed reactions.

Promising avenues for investigation include:

Organocatalysis: Investigating the ability of this compound and its derivatives to act as organocatalysts in various organic transformations. The development of chiral N,N'-dioxides as organocatalysts provides a relevant precedent. nih.gov

Homogeneous catalysis: Synthesizing and characterizing metal complexes of this compound and evaluating their catalytic activity in reactions such as cross-coupling, oxidation, and reduction.

Mechanistic studies: Employing advanced techniques such as kinetic studies, isotope labeling, and in-situ spectroscopy to gain a deep understanding of the catalytic mechanisms. ceon.rsnih.gov Theoretical studies can also play a crucial role in elucidating reaction pathways and transition states.

Integration into Emerging Materials Science Fields with Emphasis on Novel Architectures and Properties

The unique molecular structure of this compound makes it a compelling building block for the creation of novel materials with tailored properties. Future research should focus on integrating this compound into emerging fields of materials science.

Key research directions include:

Polymer synthesis: Utilizing this compound as a monomer or a functionalizing agent in the synthesis of novel polymers. Poly(acryloyl hydrazide) serves as an example of a versatile scaffold for creating functional polymers. nih.govresearchgate.net The kinetics and mechanisms of such polymerization reactions will be a critical area of study. nih.govchemrxiv.orgosti.gov

Metal-Organic Frameworks (MOFs): Exploring the use of this compound as an organic linker for the construction of new MOFs with potential applications in gas storage, separation, and catalysis.

Supramolecular chemistry: Investigating the self-assembly of this compound and its derivatives into well-defined supramolecular architectures through non-covalent interactions.

Nanomaterials: Exploring the use of this compound to functionalize the surface of nanoparticles, imparting new properties and functionalities.

By systematically exploring these research avenues, the scientific community can unlock the vast potential of this compound, paving the way for its application in a wide range of scientific and technological fields.

Q & A

Q. What is the standard synthetic route for N'-Phenylhydrazinecarbothiohydrazide?

The synthesis involves diazotization of aniline with sodium nitrite under acidic conditions, followed by reduction using sodium sulfite/NaOH. Acid precipitation yields the hydrochloride salt, which is neutralized to obtain the free base. Key steps include:

  • Diazotization : Aniline reacts with NaNO₂ and HCl at 0–5°C to form a diazonium salt .
  • Reduction : Sodium sulfite reduces the diazonium salt at 80–85°C (pH 6.2–6.7) to form phenylhydrazine intermediates .
  • Acid precipitation : Hydrochloric acid precipitates phenylhydrazine hydrochloride, which is neutralized with NaOH to yield the final product (83.5% yield) . Note: Purity is verified via melting point analysis and NMR spectroscopy.

Q. How is this compound quantified in experimental samples?

The NIOSH Method 3518 is widely used:

  • Sample collection : Airborne compounds are trapped in 0.1 M HCl .
  • Reaction : Phosphomolybdic acid (PMA) reacts with phenylhydrazine derivatives to form a blue complex measurable at 690 nm .
  • Calibration : Six working standards (0.1–10 mg/L) are prepared from phenylhydrazine hydrochloride stock in 0.1 M HCl. A linear calibration curve (R² > 0.99) is required .

Advanced Research Questions

Q. How can contradictory spectral data for hydrazinecarbothiohydrazide derivatives be resolved?

Contradictions in NMR/IR data often arise from tautomerism or crystallographic polymorphism. To address this:

  • Multi-technique validation : Combine X-ray crystallography (e.g., resolving E/Z isomerism in hydrazones ) with computational modeling (DFT for tautomer stability ).
  • Dynamic NMR : Monitor temperature-dependent shifts to identify equilibrium states in solution . Example: Structural ambiguity in benzohydrazone derivatives was resolved using X-ray diffraction, confirming the E-configuration .

Q. What strategies optimize the design of this compound derivatives for biological activity?

Focus on functional group modifications :

  • Fluorophenyl substitution : Enhances lipophilicity and bioavailability (e.g., 2-fluorophenyl analogs in antimicrobial studies ).
  • Hydrazone formation : React with aldehydes/ketones to generate Schiff bases, which are screened for anticancer activity (e.g., 4-hydroxybenzylidene derivatives ).
  • Coordination chemistry : Complexation with transition metals (e.g., Cu²⁺) can improve catalytic or DNA-binding properties .

Q. How do reaction conditions influence the mechanism of Fischer indole synthesis involving this compound?

The reaction pathway depends on:

  • Acid catalysis : Strong acids (H₂SO₄) promote cyclization via [3,3]-sigmatropic rearrangement, forming indole rings .
  • Temperature : Elevated temperatures (>100°C) favor elimination of NH₃, critical for indole formation .
  • Substituent effects : Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring accelerate cyclization by stabilizing intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.